molecular formula C14H9BrN2O B5669759 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone

1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone

Cat. No.: B5669759
M. Wt: 301.14 g/mol
InChI Key: WDYFRYSKALMRLD-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the benzimidazole ring in this compound imparts significant pharmacological activities, making it a subject of interest in scientific research.

Mechanism of Action

1-(4-bromobenzoyl)-1H-benzimidazole’s mechanism of action is not explicitly mentioned in the available literature. However, similar compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis. Prostaglandins play a role in intraocular inflammation, and blocking their production can reduce inflammation .

Future Directions

Further research is needed to explore the compound’s biological activity, potential applications, and optimization of its synthesis. Investigating its pharmacological properties and evaluating its efficacy in relevant models would be valuable.

Preparation Methods

The synthesis of 1H-1,3-benzimidazol-1-yl(4-bromophenyl)methanone typically involves the reaction of benzimidazole with 4-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone has a wide range of scientific research applications, including:

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases.

    Medicine: Due to its pharmacological properties, this compound is studied for its potential use in treating infections, cancer, and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and other industrial products that require benzimidazole-based compounds.

Comparison with Similar Compounds

1H-1,3-Benzimidazol-1-yl(4-bromophenyl)methanone can be compared with other benzimidazole derivatives such as:

    1H-Benzimidazol-2-yl(4-bromophenyl)methanone: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    1H-Benzimidazol-1-yl(4-chlorophenyl)methanone: The presence of a chlorine atom instead of bromine can alter the compound’s reactivity and pharmacological properties.

    1H-Benzimidazol-1-yl(4-fluorophenyl)methanone: The fluorine substitution can enhance the compound’s stability and bioavailability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzimidazol-1-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYFRYSKALMRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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